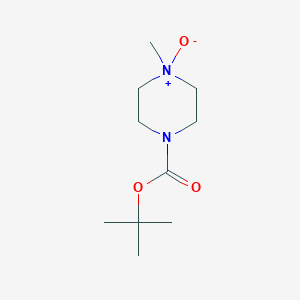

4-Boc-1-methylpiperazine 1-Oxide

CAS No.:

Cat. No.: VC18313344

Molecular Formula: C10H20N2O3

Molecular Weight: 216.28 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H20N2O3 |

|---|---|

| Molecular Weight | 216.28 g/mol |

| IUPAC Name | tert-butyl 4-methyl-4-oxidopiperazin-4-ium-1-carboxylate |

| Standard InChI | InChI=1S/C10H20N2O3/c1-10(2,3)15-9(13)11-5-7-12(4,14)8-6-11/h5-8H2,1-4H3 |

| Standard InChI Key | QBGUEJRWLZECIL-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)(C)OC(=O)N1CC[N+](CC1)(C)[O-] |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

4-Boc-1-methylpiperazine 1-Oxide (IUPAC name: tert-butyl 1-methyl-1-oxidopiperazin-1-ium-4-carboxylate) features a six-membered piperazine ring with three key modifications:

-

A Boc group (-OC(O)C(C)(C)C) at the 4-position, which protects the secondary amine.

-

A methyl group (-CH3) at the 1-position.

-

An oxidized tertiary nitrogen (N-oxide) at the 1-position, forming a zwitterionic structure.

The molecular formula is C11H21N2O3, derived from the parent piperazine (C4H10N2) with additions from the Boc group (C5H9O2), methyl group (CH3), and oxygen from the N-oxide.

Synthesis and Reactivity

Synthetic Pathways

The synthesis of 4-Boc-1-methylpiperazine 1-Oxide likely involves sequential functionalization of the piperazine ring:

-

Boc Protection: Introducing the Boc group to the secondary amine of 1-methylpiperazine using di-tert-butyl dicarbonate (Boc2O) under basic conditions .

-

Oxidation: Subsequent oxidation of the tertiary nitrogen using peroxides (e.g., mCPBA) or hydrogen peroxide to form the N-oxide .

Example Reaction Scheme:

Stability and Reactivity

-

Thermal Stability: Boc-protected amines generally decompose above 150°C, releasing CO2 and forming tertiary amines .

-

N-Oxide Reactivity: The N-oxide group enhances solubility in polar solvents and can participate in redox reactions or serve as a directing group in metal-catalyzed couplings .

Physicochemical Properties

Experimental and Predicted Data

Spectroscopic Characteristics

-

IR Spectroscopy: Expected peaks include N-O stretch (~950 cm⁻¹), C=O (Boc, ~1700 cm⁻¹), and C-N (piperazine, ~1250 cm⁻¹) .

-

NMR: ¹H NMR would show resonances for Boc tert-butyl (δ 1.4 ppm), methyl group (δ 1.1 ppm), and piperazine protons (δ 2.5–3.5 ppm) .

Applications in Pharmaceutical Research

Role as a Synthetic Intermediate

Boc-protected piperazines are widely used in drug discovery for their ability to mask amines during multi-step syntheses. Key applications include:

-

Antiviral Agents: Analogous compounds like (S)-1-Boc-3-methylpiperazine are intermediates in CCR5 antagonists targeting HIV-1 .

-

Oncology: Derivatives such as sotorasib impurities highlight their role in KRASG12C inhibitors .

Biological Activity

While direct studies on 4-Boc-1-methylpiperazine 1-Oxide are lacking, structural analogs exhibit:

-

PI3K/AKT Pathway Inhibition: Modulating oncogenic signaling in cancer cells .

-

Receptor Antagonism: Opioid and growth hormone secretagogue receptor antagonism for metabolic disorders .

| Hazard | Precautionary Measures |

|---|---|

| Skin/Irritation (H315, H318) | Use gloves and eye protection |

| Respiratory Sensitivity (H335) | Employ fume hoods |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume